molecular formula C5H4F3N3 B1429293 6-(三氟甲基)吡啶并嗪-3-胺 CAS No. 935777-24-5

6-(三氟甲基)吡啶并嗪-3-胺

货号 B1429293
CAS 编号: 935777-24-5
分子量: 163.1 g/mol
InChI 键: WPZXOYUWWTZHFO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-(Trifluoromethyl)pyridazin-3-amine” is a chemical compound with the linear formula C5H4F3N3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “6-(Trifluoromethyl)pyridazin-3-amine” is represented by the linear formula C5H4F3N3 . More detailed structural information may be available in specialized chemical databases or literature .


Physical And Chemical Properties Analysis

“6-(Trifluoromethyl)pyridazin-3-amine” is a solid under normal conditions . It has a molecular weight of 163.1 . For more specific physical and chemical properties, such as melting point or solubility, please refer to product-specific safety data sheets or other technical documents.

科学研究应用

1. Agrochemical and Pharmaceutical Industries

  • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods : The synthesis and applications of TFMP and its derivatives involve various chemical reactions and procedures. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Antibacterial Activity

  • Application : A series of novel triazolo[4,3-a]pyrazine derivatives, which could potentially include “6-(Trifluoromethyl)pyridazin-3-amine”, were synthesized for their potential antibacterial activity .
  • Methods : The compounds were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry .
  • Results : Some of the tested compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .

3. Synthesis of Felezonexor

  • Application : 2,6-Dichloro-3-(trifluoromethyl)pyridine, a compound related to “6-(Trifluoromethyl)pyridazin-3-amine”, is used as a starting material for the preparation of felezonexor .
  • Methods : The synthesis of felezonexor involves a series of chemical reactions, starting with 2,6-Dichloro-3-(trifluoromethyl)pyridine .
  • Results : The successful synthesis of felezonexor demonstrates the potential of trifluoromethylpyridines in the development of new pharmaceuticals .

4. Synthesis of Active Agrochemical and Pharmaceutical Ingredients

  • Application : Trifluoromethylpyridine (TFMP) and its derivatives, which could potentially include “6-(Trifluoromethyl)pyridazin-3-amine”, are used in the synthesis of active agrochemical and pharmaceutical ingredients .
  • Methods : The synthesis and applications of TFMP and its derivatives involve various chemical reactions and procedures. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

安全和危害

“6-(Trifluoromethyl)pyridazin-3-amine” is associated with some safety hazards. It has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

属性

IUPAC Name

6-(trifluoromethyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3/c6-5(7,8)3-1-2-4(9)11-10-3/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZXOYUWWTZHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90733032
Record name 6-(Trifluoromethyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)pyridazin-3-amine

CAS RN

935777-24-5
Record name 6-(Trifluoromethyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(trifluoromethyl)pyridazin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 3-chloro-6-trifluoromethylpyridazine (1.6 g, 8.80 mmol) and ammonium hydroxide (9 mL) in THF (3 mL) was heated at 100° C. in a microwave reactor for 1 h. After this period, the reaction mixture was evaporated and the residue was extracted with dichloromethane. The combined extract was dried over with MgSO4, filtered, and evaporated under reduce pressure to afford 301a (1.3 g, 93%) as a white solid. MS-ESI: [M+H]+ 164.1
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Yield
93%

Synthesis routes and methods II

Procedure details

A mixture of 3-chloro-6-trifluoromethyl-pyridazine (1.6 g, 8.8 mmol) (prepared by a procedure similar to that described in Tetrahedron, 1999, 55 (52), 15067-15070) and ammonium hydroxide (30 ml) in THF (10 ml) was heated at 100° C. in a microwave reactor (Emrys Optimizer; 0-9 Barr) for 1 h. After this period, the reaction mixture was evaporated and the residue extracted with dichloromethane. The combined extracts were dried (MgSO4), filtered and the solvents evaporated in vacuo to give D6 (1.3 g, 93%). C5H4F3N3 requires 163; Found 164 (MH+)
Quantity
1.6 g
Type
reactant
Reaction Step One
[Compound]
Name
( 52 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Trifluoromethyl)pyridazin-3-amine
Reactant of Route 2
Reactant of Route 2
6-(Trifluoromethyl)pyridazin-3-amine
Reactant of Route 3
6-(Trifluoromethyl)pyridazin-3-amine
Reactant of Route 4
Reactant of Route 4
6-(Trifluoromethyl)pyridazin-3-amine
Reactant of Route 5
6-(Trifluoromethyl)pyridazin-3-amine
Reactant of Route 6
6-(Trifluoromethyl)pyridazin-3-amine

Citations

For This Compound
7
Citations
X Langlois, A Megens, H Lavreysen, J Atack… - … of Pharmacology and …, 2012 - ASPET
All marketed antipsychotics act by blocking dopamine D 2 receptors. Fast dissociation from D 2 receptors may be one of the elements contributing to the lower incidence of …
Number of citations: 40 jpet.aspetjournals.org
P Seeman - ACS chemical neuroscience, 2014 - ACS Publications
Ever since clozapine was first synthesized and tested, it showed the unique property of having antipsychotic action but no Parkinson-like motor side effects. The antipsychotic basis of …
Number of citations: 108 pubs.acs.org
AAHP Megens, HMR Hendrickx, KA Hens… - … of Pharmacology and …, 2014 - ASPET
The new phosphodiesterase 10A inhibitor (PDE10AI) JNJ-42314415 [3-[6-(2-methoxyethyl)pyridin-3-yl]-2-methyl-8-morpholin-4-ylimidazo[1,2-a]pyrazine] was compared with three …
Number of citations: 29 jpet.aspetjournals.org
AAHP Megens, HMR Hendrickx, KA Hens… - … of Pharmacology and …, 2014 - Citeseer
The new phosphodiesterase 10A inhibitor (PDE10AI) JNJ-42314415 (3-[6-(2-methoxyethyl) pyridin-3-yl]-2-methyl-8-morpholin-4-ylimidazo [1, 2-a] pyrazine) was compared with 3 …
Number of citations: 2 citeseerx.ist.psu.edu
EJ de Waal, M Desmidt, S Korte… - Journal of Applied …, 2014 - Wiley Online Library
JNJ‐37822681 is a potent, specific and fast dissociating dopamine D 2 receptor antagonist intended for the treatment of schizophrenia. Its nonclinical toxicological profile was …
AAHP Megens, HMR Hendrickx, H Lavreysen… - … of Pharmacology and …, 2013 - ASPET
Twenty-two neuroleptic drugs were studied for interaction with the behavior induced by intravenous injection of apomorphine in rats. All compounds dose-dependently shortened the …
Number of citations: 2 jpet.aspetjournals.org
K Chase, W Arrowsmith, A Lampo
Number of citations: 0

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。